4-({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid
Overview
Description
4-({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid is an organic compound with the molecular formula C₁₁H₁₂F₃NO₄S It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfonyl group and a butanoic acid moiety
Mechanism of Action
Mode of Action
It’s known that trifluoromethyl phenyl sulfone, a related compound, can act as a trifluoromethyl radical precursor . Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This suggests that 4-({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid may have similar interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid typically involves the following steps:
Formation of the Trifluoromethylphenyl Sulfonyl Chloride: This is achieved by reacting 3-(trifluoromethyl)aniline with chlorosulfonic acid under controlled conditions.
Coupling Reaction: The resulting sulfonyl chloride is then reacted with butanoic acid in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors or modulators.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
4-({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)propanoic acid: Similar structure but with a shorter carbon chain.
4-({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid: Similar structure but with a longer carbon chain.
4-({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)hexanoic acid: Similar structure but with an even longer carbon chain.
Uniqueness: The specific combination of the trifluoromethyl group, sulfonyl group, and butanoic acid moiety in 4-({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid imparts unique chemical properties, such as enhanced stability and reactivity, making it distinct from its analogs.
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and properties make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]sulfonylamino]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO4S/c12-11(13,14)8-3-1-4-9(7-8)20(18,19)15-6-2-5-10(16)17/h1,3-4,7,15H,2,5-6H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRXWPCWJDWPCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCCC(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60235114 | |
Record name | Butanoic acid, 4-(((3-(trifluoromethyl)phenyl)sulfonyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60235114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85844-93-5 | |
Record name | Butanoic acid, 4-(((3-(trifluoromethyl)phenyl)sulfonyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085844935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 4-(((3-(trifluoromethyl)phenyl)sulfonyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60235114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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